Cinnamyl pieprazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

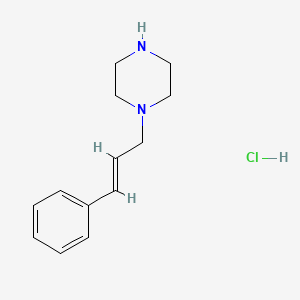

Cinnamyl pieprazine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cinnamyl piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Cinnamyl piperazine hydrochloride is a derivative of piperazine, which is a well-known scaffold in drug design. The incorporation of the cinnamyl moiety enhances its interaction with various biological targets. The basic nitrogen group from the piperazine ring and the extended π-conjugated system from the cinnamyl group contribute to its pharmacological properties by facilitating ionic interactions, hydrogen bonding, and π-interactions with amino acid residues in target enzymes.

2.1 Antioxidant Activity

Cinnamyl piperazine derivatives have been studied for their antioxidant potential. Research indicates that these compounds can inhibit tyrosinase, an enzyme involved in melanin production, which may help in skin lightening and reducing oxidative stress. The most potent derivatives demonstrated significant inhibition with pIC50 values around 4.99 in monophenolase assays .

2.2 Antiviral Activity

Recent studies have shown that certain cinnamyl derivatives exhibit antiviral properties. For instance, a compound with a similar structure demonstrated up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity (4%) when tested against various strains . The antiviral activity was positively correlated with increased lipophilicity and electron-withdrawing substituents on the anilide ring.

2.3 Monoamine Oxidase B Inhibition

Cinnamyl piperazine derivatives have also been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Novel fluorinated cinnamyl piperazines showed superior binding affinity compared to traditional MAO-B inhibitors like l-Deprenyl, indicating their potential as therapeutic agents for neurological disorders .

3. Case Studies

- Study on Tyrosinase Inhibition : A detailed investigation into the structure-activity relationship (SAR) of various cinnamyl piperazine derivatives revealed that modifications in the piperazine ring significantly influenced their inhibitory potency against tyrosinase .

- Antiviral Efficacy : A study highlighted the effectiveness of di- and tri-substituted cinnamyl derivatives against H5N1, showing a clear trend where increased lipophilicity led to enhanced antiviral activity .

Table 1: Biological Activities of Cinnamyl Piperazine Derivatives

5. Conclusion

Cinnamyl piperazine hydrochloride exhibits a range of biological activities that make it a promising candidate for further research and development in pharmacology. Its ability to inhibit key enzymes involved in oxidative stress and viral replication highlights its potential therapeutic applications. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Cardiovascular Health

- Cinnamyl piperazine has demonstrated efficacy in treating coronary insufficiency. Research indicates that it can lower hyperlipemia and hypercholesterolemia in animal models, suggesting potential for cardiovascular applications .

- A study showed that intravenous administration significantly increased coronary blood flow without altering heart rhythm, indicating its vasodilatory properties .

-

Neuroprotection

- Recent studies have indicated that derivatives of cinnamyl piperazine exhibit neuroprotective effects against glutamate-induced cell damage in neuronal cell lines. For instance, specific derivatives were found to reduce infarct size in animal models of stroke .

- The compound has been linked to both central nervous system stimulation and depression, highlighting its dual action which can be beneficial in managing neurological disorders .

-

Anti-inflammatory Effects

- Cinnamyl piperazine has shown promise in reducing inflammatory markers in various models. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thus providing potential benefits in treating inflammatory diseases .

- A study on ulcerative colitis indicated that cinnamyl compounds could alleviate inflammation by modulating NF-κB pathways and enhancing metabolic health through improved insulin sensitivity .

- Antihistaminic Activity

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

163596-56-3 |

|---|---|

Molekularformel |

C13H19ClN2 |

Molekulargewicht |

238.75 g/mol |

IUPAC-Name |

1-(3-phenylprop-2-enyl)piperazine;hydrochloride |

InChI |

InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H |

InChI-Schlüssel |

UMFBQHJNONURJF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |

Kanonische SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.